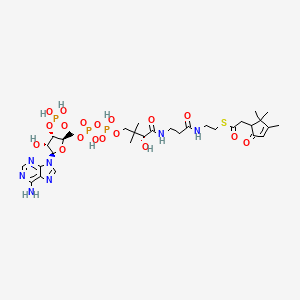

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Description

Properties

Molecular Formula |

C31H48N7O18P3S |

|---|---|

Molecular Weight |

931.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)ethanethioate |

InChI |

InChI=1S/C31H48N7O18P3S/c1-16-10-18(39)17(31(16,4)5)11-21(41)60-9-8-33-20(40)6-7-34-28(44)25(43)30(2,3)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)38-15-37-22-26(32)35-14-36-27(22)38/h10,14-15,17,19,23-25,29,42-43H,6-9,11-13H2,1-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,19-,23-,24-,25+,29-/m1/s1 |

InChI Key |

QRPFCCJPSQOMPY-YBHYYHSUSA-N |

Isomeric SMILES |

CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA: From Carotenoid Precursors to a Key C13-Norisoprenoid Metabolite

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic pathway of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, a C13-norisoprenoid of significant interest in the fields of flavor chemistry, fragrance development, and potentially, pharmacology. C13-norisoprenoids are a diverse class of secondary metabolites derived from the oxidative cleavage of carotenoids, contributing potent aroma and flavor profiles to a wide array of plants, including grapes and tea.[1][2] This document delineates the known enzymatic steps, starting from the carotenoid precursors, and proposes a putative pathway for the intermediate transformations leading to the cyclopentenone core. Furthermore, it details the final activation step to the acetyl-CoA ester. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate this fascinating metabolic route.

Introduction: The Significance of C13-Norisoprenoids

C13-norisoprenoids are a class of apocarotenoids, which are metabolites formed from the enzymatic or photo-oxidative degradation of C40 carotenoids.[2][3] Despite their often low concentrations, they are potent contributors to the characteristic aromas of many fruits, flowers, and aged wines, with compounds like β-damascenone and β-ionone possessing exceptionally low odor thresholds.[3] The molecule of interest, this compound, represents an activated form of a C13-norisoprenoid, suggesting its role as a precursor for further metabolic conversions or as a key intermediate in cellular processes. Understanding its biosynthesis is crucial for applications in flavor and fragrance engineering, as well as for exploring its potential biological activities.

The Established Onset: Carotenoid Cleavage by Dioxygenases

The biosynthesis of all C13-norisoprenoids commences with the oxidative cleavage of a C40 carotenoid precursor. This critical step is catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2][4][5]

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

CCDs exhibit specificity for the double bonds they cleave within the carotenoid backbone. The formation of C13-norisoprenoids typically results from the cleavage of the 9,10 and 9',10' double bonds of various carotenoids.[2][6] For instance, the cleavage of β-carotene at these positions yields two molecules of β-ionone and a C14 dialdehyde.[2] Several CCD families have been identified in plants, with CCD1 and CCD4 being primarily implicated in the generation of C13-norisoprenoid aroma compounds.[2][7][8]

Substrate Specificity and Product Diversity

The diversity of C13-norisoprenoids arises from the variety of carotenoid substrates and the specific cleavage activity of different CCDs. For example:

| Carotenoid Precursor | Cleavage Product (C13-Norisoprenoid) |

| β-Carotene | β-Ionone[2] |

| Zeaxanthin | 3-Hydroxy-β-ionone[9] |

| Lutein | 3-Hydroxy-α-ionone |

| Neoxanthin | Grasshopper ketone |

The Putative Intermediate Pathway: Formation of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid

While the initial cleavage of carotenoids is well-documented, the precise enzymatic steps transforming the resulting C13 ketones (e.g., β-ionone) into the (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid core are not yet fully elucidated in the scientific literature. Based on known biochemical reactions, we propose a hypothetical pathway involving oxidation and rearrangement.

Hypothetical Enzymatic Transformations

The conversion of a cyclohexenone structure (like β-ionone) to a cyclopentenone acetic acid derivative likely involves a series of oxidative and rearrangement reactions. A plausible, though currently unverified, enzymatic cascade could involve:

-

Oxidative dearomatization and ring opening: An initial oxidation of the β-ionone ring, potentially catalyzed by a dioxygenase or a cytochrome P450 monooxygenase, could lead to a linearized, highly reactive intermediate.

-

Intramolecular rearrangement and cyclization: This intermediate could then undergo an intramolecular rearrangement and cyclization to form the five-membered cyclopentenone ring. This step may involve an enzymatic ring contraction mechanism, a process that has been observed in the biosynthesis of other natural products.[10][11][12]

-

Side chain oxidation: The acetyl side chain of the initial cleavage product would need to be further oxidized to a carboxylic acid. This could be achieved through the action of an aldehyde dehydrogenase or a similar oxidative enzyme.

It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation. The identification of the enzymes responsible for these transformations is a key area for future research.

Diagram of the Proposed Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of this compound.

The Final Activation: Acetyl-CoA Ligation

The terminal step in the biosynthesis is the activation of the carboxylic acid group of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid through the attachment of Coenzyme A (CoA). This reaction is catalyzed by an Acetyl-CoA Synthetase (ACS) or a related acyl-CoA ligase.

Acetyl-CoA Synthetases (ACS)

ACS enzymes are ubiquitous and play a central role in metabolism by converting acetate and other short-chain carboxylic acids into their corresponding CoA esters. This activation is an ATP-dependent process. While ACS enzymes are known to have specificity for acetate, studies have shown that some isoforms can accommodate a range of carboxylic acid substrates. It is plausible that a specific ACS isoform with broader substrate specificity is responsible for the activation of the C13-norisoprenoid acid.

Experimental Protocols for Pathway Elucidation and Validation

Validating the proposed biosynthetic pathway and characterizing the involved enzymes requires a multi-faceted experimental approach.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce C13-norisoprenoids at different developmental stages or under specific induction conditions (e.g., light exposure).

-

Co-expression Analysis: Identify genes whose expression patterns correlate with the accumulation of C13-norisoprenoids. Look for candidate genes encoding enzymes such as dioxygenases, cytochrome P450s, dehydrogenases, and acyl-CoA synthetases.

Heterologous Expression and Purification of Candidate Enzymes

Protocol for Heterologous Expression in E. coli

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into a suitable expression vector (e.g., pET vector with a His-tag or GST-tag).

-

Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and protease inhibitors. Lyse the cells by sonication or using a French press.

-

Protein Purification: Clarify the lysate by centrifugation. Purify the soluble tagged protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins). Elute the purified protein using an appropriate elution buffer (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer using dialysis or a desalting column.

Caption: Workflow for heterologous expression and purification of enzymes.

In Vitro Enzyme Assays

Assay for Oxidative/Rearrangement Enzymes (Hypothetical)

-

Reaction Mixture: Prepare a reaction mixture containing the purified candidate enzyme, a suitable buffer, and the potential substrate (e.g., β-ionone). The reaction may require co-factors such as NADPH or α-ketoglutarate depending on the enzyme class.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the formation of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid.[13] The use of a synthesized analytical standard of the expected product is essential for confirmation.

Assay for Acetyl-CoA Synthetase Activity

-

Reaction Mixture: Prepare a reaction mixture containing the purified candidate ACS enzyme, (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid as the substrate, ATP, Coenzyme A, and MgCl2 in a suitable buffer.

-

Incubation: Incubate the reaction at its optimal temperature.

-

Detection: Monitor the formation of this compound by HPLC or LC-MS. Alternatively, a coupled-enzyme assay can be used to detect the production of AMP or pyrophosphate.

Metabolite Analysis

LC-MS/MS for Intermediate and Product Identification

-

Sample Preparation: Extract metabolites from plant tissues using a suitable solvent system (e.g., methanol/water).

-

Chromatographic Separation: Separate the metabolites using a reverse-phase HPLC column.

-

Mass Spectrometry: Detect and identify the compounds of interest using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Compare retention times and fragmentation patterns with those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the complex metabolic pathways that generate the vast diversity of plant secondary metabolites. While the initial carotenoid cleavage and final CoA ligation steps are well-understood, the intermediate enzymatic transformations leading to the formation of the cyclopentenone acetic acid core represent a significant knowledge gap. The proposed putative pathway in this guide serves as a roadmap for future research aimed at identifying and characterizing the novel enzymes involved.

The elucidation of this complete pathway will not only advance our fundamental understanding of plant biochemistry but also provide valuable tools for the biotechnological production of high-value C13-norisoprenoids for the flavor, fragrance, and pharmaceutical industries. The experimental protocols detailed herein provide a robust framework for researchers to contribute to this exciting field.

References

- Mathieu, S., et al. (2009). Biotransformation of C13-norisoprenoids and monoterpenes by a cell suspension culture of cv. Gamay (Vitis vinifera). Food Chemistry, 112(3), 614-621.

-

Mendes-Pinto, M. M. (2009). Carotenoid breakdown products the—norisoprenoids—in wine aroma. Archives of biochemistry and biophysics, 483(2), 236-245. [Link]

- Rubio-Moraga, A., et al. (2014). A new carotenoid cleavage dioxygenase from Crocus sativus, CsCCD4c, is involved in β-ionone and β-cyclocitral biosynthesis. Journal of experimental botany, 65(18), 5325-5338.

- Grebneva, Y., et al. (2022). Non-targeted analysis of C13-norisoprenoid aroma precursors in Riesling. IVES Conference Series, IVAS 2022.

- Ilg, A., et al. (2014).

- Yuan, H., & Qian, M. C. (2016). Development of C13-norisoprenoids, carotenoids and other volatile compounds in Vitis vinifera L. Cv. Pinot Noir grapes. Food Chemistry, 192, 633-641.

- Schwartz, S. H., et al. (2001). Characterization of a novel carotenoid cleavage dioxygenase from plants. Journal of Biological Chemistry, 276(27), 25208-25211.

- Baldermann, S., et al. (2010). Biosynthesis of β-damascenone in rose petals. Journal of agricultural and food chemistry, 58(15), 8341-8346.

- Zorn, H., et al. (2003). A fungal carotenoid cleavage-like enzyme (L-CCD) from the garlic mushroom Marasmius scorodonius. Applied microbiology and biotechnology, 62(4), 331-336.

-

Nacke, C., et al. (2012). Enzymatic production and in situ separation of natural β-ionone from β-carotene. Journal of agricultural and food chemistry, 60(50), 12345-12351. [Link]

-

Castillo, F. J., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754. [Link]

- Shi, Z., et al. (2019). Research Progress on the Biosynthesis and Regulation of Β-Ionone. Molecules, 24(7), 1358.

-

Nie, Q., et al. (2024). Enzymatic Ring Contraction for the Biosynthesis of Sulfur-Containing Cyclopentachromone. Journal of the American Chemical Society. [Link]

-

Lathrop, S. P., & Rovis, T. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 131(37), 13234-13235. [Link]

-

Rios, R. (2016). Synthesis of Chiral Cyclopentenones. Chemical reviews, 116(4), 1770-1807. [Link]

- Baumes, R., et al. (2002). Biogeneration of C13-norisoprenoid compounds: experiments supportive for an apo-carotenoid pathway in grapevines. Analytica chimica acta, 458(1), 3-14.

-

CHEBI. (2022). (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid. [Link]

-

Liu, H., et al. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. Frontiers in Plant Science, 13, 881182. [Link]

- Zeng, W., et al. (2025). Genome-wide identification of CCD gene family in Peach (Prunus persica L. Batsch) and expression analysis with aroma norisoprenoids. BMC Genomics.

-

Yang, C., et al. (2022). Identification of SNP loci and candidate genes genetically controlling norisoprenoids in grape berry based on genome-wide association study. Frontiers in plant science, 13, 981775. [Link]

-

protocols.io. (2019). Heterologous protein expression in E. coli. [Link]

- van den Broek, N. J., et al. (2008). Techniques for Enzyme Purification. In Methods in Molecular Biology, 426, 1-20.

-

Simpson, D. J., & Thannhauser, T. W. (2014). Biosynthesis of Xenovulene A®: formation of a cyclopentenone via a unique ring expansion–ring contraction mechanism. Chemical Communications, 50(79), 11684-11686. [Link]

- Rios-Estepa, R., et al. (2008). Alkene Cleavage Catalysed by Heme and Nonheme Enzymes: Reaction Mechanisms and Biocatalytic Applications. Current organic chemistry, 12(14), 1175-1196.

- Zhang, Y., et al. (2024). Enzymatic Ring Contraction for the Biosynthesis of Sulfur-Containing Cyclopentachromone. Journal of the American Chemical Society.

-

Sun, Z., et al. (2024). Optimum Condition for the Formation of β-ionone by Thermal Decomposition of Carotenoids Extract from Orange Sweet Potato (Ipomoea Batatas L.). The Open Agriculture Journal, 18. [Link]

-

Wang, J., et al. (2021). Combined Metabolite and Transcriptome Profiling Reveals the Norisoprenoid Responses in Grape Berries to Abscisic Acid and Synthetic Auxin. International journal of molecular sciences, 22(3), 1420. [Link]

- White, B. (2016). Techniques or protocols for purifying a specific enzyme?

-

FedOA. (2007). NEW OXIDATIVE ENZYMES FOR INDUSTRIAL APPLICATION. [Link]

- Butler, A., & Sandy, M. (2009). Mechanistic considerations of halogenating enzymes.

-

Burrell, A. J., et al. (2020). Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles. The Plant Journal, 104(6), 1735-1753. [Link]

- Zeng, W., et al. (2025). Genome-wide identification of CCD gene family in Peach (Prunus persica L. Batsch) and expression analysis with aroma norisoprenoids. BMC genomics.

- van den Broek, N. J., & van der Wielen, L. A. (2008). Techniques for Enzyme Purification. Methods in molecular biology (Clifton, N.J.), 421, 21-41.

- Zeng, W., et al. (2025). Genome-wide identification of CCD gene family in Peach (Prunus persica L. Batsch) and expression analysis with aroma norisoprenoids.

- Frontiers. (2024).

- Agosta, W. C., & Smith, A. B. (1971). Photochemical Ring Contraction of 5,5-Dialkylcyclopent-2-enones and in situ Trapping by Primary Amines. Journal of the American Chemical Society, 93(21), 5513-5520.

-

ChEBI. (2022). (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid. [Link]

- Yuan, H., & Qian, M. C. (2016). Development of C13-norisoprenoids, carotenoids and other volatile compounds in Vitis vinifera L. Cv. Pinot Noir grapes.

-

Wang, Z., & Li, X. (2021). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. Journal of the American Chemical Society, 143(26), 9837-9844. [Link]

- Foran, D. R., & Ballantyne, J. (2007). Single Tube, Multiple Enzyme Reaction for Detection of UV and Oxidative Damage in Forensic Physiological Stains. UNL Digital Commons.

-

Mendes-Pinto, M. M. (2009). Carotenoid breakdown products the-norisoprenoids-in wine aroma. Archives of biochemistry and biophysics, 483(2), 236-45. [Link]

- Carlin, S., et al. (2016). Volatile terpenoids, norisoprenoids and benzenoids as markers of fine scale vineyard segmentation for Corvina grapes and wines. Journal of the Science of Food and Agriculture, 96(12), 4099-4109.

Sources

- 1. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 2. Identification of SNP loci and candidate genes genetically controlling norisoprenoids in grape berry based on genome-wide association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoid breakdown products the-norisoprenoids-in wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide identification of CCD gene family in Peach (Prunus persica L. Batsch) and expression analysis with aroma norisoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide identification of CCD gene family in Peach (Prunus persica L. Batsch) and expression analysis with aroma norisoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Ring Contraction for the Biosynthesis of Sulfur-Containing Cyclopentachromone - East China Normal University [pure.ecnu.edu.cn]

- 11. Enzymatic Ring Contraction for the Biosynthesis of Sulfur-Containing Cyclopentachromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in Camphor Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The microbial degradation of camphor, a widespread natural monoterpene, is a cornerstone of biogeochemical carbon cycling and a rich source of novel biocatalysts. Central to this process in organisms like Pseudomonas putida is the formation and subsequent transformation of an activated monocyclic intermediate. This guide provides a detailed examination of the pivotal role of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA , the scientifically characterized name for the intermediate related to the topic, within the camphor catabolic pathway. We will dissect the enzymatic steps leading to its formation, its critical function as a substrate for a unique monooxygenase, and the downstream reactions that channel its carbon skeleton into central metabolism. This document synthesizes current knowledge, explains the causality behind key metabolic transformations, and provides insights into the experimental methodologies used to elucidate this fascinating pathway.

Introduction: Deconstructing Camphor Catabolism

Camphor is a bicyclic monoterpenoid valued in traditional medicine and chemical synthesis.[1] Its prevalence in the environment has driven the evolution of sophisticated microbial degradation pathways, most notably characterized in Pseudomonas putida ATCC 17453, which utilizes camphor as its sole carbon and energy source.[2] The genes for this pathway are typically encoded on a large, extrachromosomal element known as the CAM plasmid.[2][3]

The catabolism of camphor is a multi-step enzymatic cascade designed to dismantle its robust bicyclic structure into intermediates that can enter the tricarboxylic acid (TCA) cycle. This process involves a series of highly specific oxygenation and dehydrogenation reactions. A critical juncture in this pathway is the cleavage of the second ring of the monocyclic intermediate derived from camphor. This step is not spontaneous; it requires the metabolic "activation" of the precursor molecule, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate (OTE), into its coenzyme A (CoA) thioester.[4][5]

This guide focuses specifically on this activated molecule, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA . It is important to note that while the topic specifies "(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA," the primary literature extensively characterizes the intermediate as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA. The structural difference is subtle, but for scientific accuracy and alignment with established research, this guide will use the latter nomenclature. This intermediate represents a key metabolic node, poised for the final ring-cleavage event that transitions the carbon backbone from a cyclic to an aliphatic state.

The Camphor Metabolic Pathway: An Overview

The degradation of (+)-camphor to central metabolic intermediates is a convergent pathway involving several key monooxygenase enzymes. The overall flow is depicted below, highlighting the central position of the activated CoA ester.

Figure 2: A generalized experimental workflow for the purification and characterization of enzymes from the camphor metabolic pathway.

Significance for Drug Development and Biotechnology

The study of the camphor metabolic pathway, and specifically the enzymes surrounding its core intermediate, offers significant insights for applied science:

-

Biocatalysis: The monooxygenases (camE and camG) are powerful biocatalysts. As Baeyer-Villiger monooxygenases, they perform regio- and stereospecific oxygenation reactions that are challenging to achieve with traditional chemical methods. They are of great interest for the synthesis of specialty chemicals, pharmaceuticals, and fragrances. [6]* Drug Metabolism: Cytochrome P450 enzymes, like the initiating P450cam, are central to drug metabolism in humans. The bacterial P450cam serves as a foundational model system for understanding the structure, function, and mechanism of this critical enzyme superfamily.

-

Bioremediation: Understanding the complete pathway for degrading terpenes like camphor can inform strategies for the bioremediation of environments contaminated with related organic compounds.

Conclusion

The transformation of camphor into primary metabolites is a masterclass in enzymatic efficiency and specificity. 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA stands as the lynchpin in this process. Its formation through CoA ligation is not merely a preparatory step but a critical activation event that makes the cleavage of the final carbocyclic ring thermodynamically viable. The subsequent action of a highly specific NADPH-dependent monooxygenase on this thioester completes the dismantlement of the camphor skeleton, paving the way for its assimilation into central metabolism. The elucidation of its role has not only deepened our understanding of microbial catabolism but has also provided the scientific community with a powerful toolkit of enzymes for biotechnological innovation.

References

-

ResearchGate. (n.d.). Pathway(s) of (+)- and (−)-camphor degradation in P. putida NCIMB 10007. Retrieved from ResearchGate. [Link]

-

Willetts, A. (2021). The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453—An Episodic History and Still Mysterious after 60 Years. International Journal of Molecular Sciences, 23(1), 13. [Link]

-

Willetts, A. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. Atlas of Science. [Link]

-

ResearchGate. (n.d.). Camphor degradation in Pseudomonas putida NCIMB 10007. Retrieved from ResearchGate. [Link]

-

Basu, D., et al. (2018). Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1). Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2413-2421. [Link]

-

Willetts, A., & Kelly, D. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. International Journal of Molecular Sciences, 19(5), 1403. [Link]

-

Willetts, A. (2021). The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453-An Episodic History and Still Mysterious after 60 Years. PubMed. [Link]

-

UniProt. (n.d.). camP - 2,5-diketocamphane 1,2-monooxygenase 1 - Pseudomonas putida. Retrieved from UniProtKB. [Link]

-

Taylor, D. G., & Trudgill, P. W. (1986). Camphor revisited: studies of 2,5-diketocamphane 1,2-monooxygenase from Pseudomonas putida ATCC 17453. Journal of Bacteriology, 165(2), 489-497. [Link]

-

Taylor, D. G., & Trudgill, P. W. (1986). Camphor revisited: studies of 2,5-diketocamphane 1,2-monooxygenase from Pseudomonas putida ATCC 17453. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Dedicated pathway for the degradation of (+)- and (-)-camphor (1) by Pseudomonas putida ATCC 17453. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The camphor-degradation pathway. Retrieved from ResearchGate. [Link]

-

Eawag. (1998). (+)-Camphor Degradation Pathway Map. Eawag-BBD. [Link]

-

Willetts, A., & Kelly, D. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. PMC - PubMed Central. [Link]

-

Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. Journal of Bacteriology, 153(1), 140-152. [Link]

-

Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. PubMed. [Link]

-

Oreate AI. (2025). Research on the Chemical Properties and Applications of Camphor. Oreate AI Blog. [Link]

-

Wikipedia. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Retrieved from Wikipedia. [Link]

-

Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. Semantic Scholar. [Link]

Sources

- 1. Research on the Chemical Properties and Applications of Camphor - Oreate AI Blog [oreateai.com]

- 2. Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlasofscience.org [atlasofscience.org]

- 4. Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453—An Episodic History and Still Mysterious after 60 Years | MDPI [mdpi.com]

Metabolic Fate of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in Pseudomonas putida: A Technical Guide

This technical guide provides an in-depth exploration of the metabolic fate of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, a key intermediate in the degradation of camphor by the versatile soil bacterium, Pseudomonas putida. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolic pathways, enzymology, and bioremediation.

Introduction

Pseudomonas putida, a Gram-negative, saprophytic bacterium, is renowned for its metabolic versatility and its capacity to degrade a wide array of organic compounds, including monoterpenes like camphor.[1] The catabolism of camphor in P. putida is a classic example of a plasmid-encoded metabolic pathway, with the requisite genetic information residing on the CAM plasmid.[2][3][4][5] This pathway serves as a model system for understanding microbial degradation of complex alicyclic compounds and the evolution of catabolic diversity.

The focal point of this guide, this compound, more formally known as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA (OTE-CoA), represents a critical juncture in the camphor degradation pathway. Its formation marks the completion of the initial ring cleavage of the bicyclic camphor molecule and precedes a series of enzymatic steps that ultimately channel the carbon skeleton into central metabolism. Understanding the metabolic fate of OTE-CoA is paramount for applications in bioremediation, biocatalysis, and synthetic biology.

The Camphor Degradation Pathway: An Overview

The degradation of both (+)- and (-)-camphor enantiomers in P. putida converges to a common intermediate, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE).[4] This convergence is orchestrated by a series of monooxygenases and dehydrogenases. OTE is then activated to its coenzyme A thioester, OTE-CoA, by the action of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA synthetase (camF1 + F2).[4]

The metabolic journey of OTE-CoA is the central theme of this guide and is depicted in the pathway diagram below.

Key Enzymatic Transformation of OTE-CoA

The initial and best-characterized step in the metabolism of OTE-CoA is a Baeyer-Villiger oxidation catalyzed by the FAD-dependent monooxygenase, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase, encoded by the camG gene.[4][6] This enzyme inserts an oxygen atom into the cyclopentene ring, leading to the formation of an unstable lactone, 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-CoA-δ-lactone (HTP-CoA).[3][6] This lactone then undergoes spontaneous hydrolysis to yield Δ²,⁵-3,4,4-trimethylpimelyl-CoA, the first aliphatic intermediate in this branch of the pathway.[3][6]

The Terminal Pathway: A Frontier of Research

While the steps leading to Δ²,⁵-3,4,4-trimethylpimelyl-CoA are well-established, the subsequent enzymatic conversions to isobutyryl-CoA are described in the literature as "poorly characterised".[3][7] It is known that this terminal pathway ultimately yields short-chain aliphatic intermediates, specifically one molecule of succinyl-CoA (C4) and three molecules of acetyl-CoA (C2), which can directly enter the tricarboxylic acid (TCA) cycle.[4] The conversion to isobutyryl-CoA is a critical juncture, as this metabolite is also an intermediate in the degradation of the amino acid valine and pantothenate in pseudomonads, representing a point of metabolic convergence.[3][7]

The elucidation of the enzymes and intermediates in this terminal section of the camphor degradation pathway presents a compelling area for future research. A combination of genetic, biochemical, and metabolomic approaches will be necessary to fully characterize these steps.

Experimental Methodologies

The study of the metabolic fate of OTE-CoA necessitates a multi-faceted experimental approach. Below are detailed protocols for key experiments that are fundamental to elucidating this pathway.

Protocol 1: Assay for 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA Monooxygenase (camG) Activity

This spectrophotometric assay measures the substrate-dependent oxidation of NADPH, a cofactor for the camG monooxygenase.

Materials:

-

Cell-free extract of P. putida grown on camphor or a purified preparation of CamG.

-

Potassium phosphate buffer (50 mM, pH 7.4).

-

NADPH solution (10 mM).

-

OTE-CoA solution (10 mM).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of 50 mM potassium phosphate buffer (pH 7.4).

-

50 µL of 10 mM NADPH solution.

-

50 µL of cell-free extract or purified enzyme.

-

-

Incubate the mixture at 30°C for 2 minutes to establish a baseline rate of NADPH oxidation.

-

Initiate the reaction by adding 50 µL of 10 mM OTE-CoA solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.

-

Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Causality and Validation: The choice of monitoring NADPH oxidation at 340 nm is based on the known cofactor requirement of many monooxygenases. The assay is validated by observing a substrate-dependent decrease in absorbance; no significant change should be observed in the absence of OTE-CoA.

Protocol 2: Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for identifying and quantifying intermediates of the camphor degradation pathway from bacterial cultures.

Materials:

-

P. putida culture grown in the presence of camphor.

-

Quenching solution (e.g., 60% methanol, -40°C).

-

Extraction solvent (e.g., chloroform/methanol/water mixture).

-

Derivatization agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

-

GC-MS instrument with a suitable column (e.g., DB-5ms).

Procedure:

-

Rapidly quench the metabolism of a P. putida culture by adding a cold quenching solution.

-

Centrifuge the quenched culture to pellet the cells.

-

Extract the intracellular metabolites using a biphasic solvent system (e.g., chloroform/methanol/water).

-

Separate the polar (containing organic acids and CoA esters) and non-polar phases by centrifugation.

-

Evaporate the polar phase to dryness under a stream of nitrogen.

-

Derivatize the dried metabolites with MSTFA to increase their volatility for GC-MS analysis.

-

Analyze the derivatized sample by GC-MS.

-

Identify metabolites by comparing their mass spectra and retention times to authentic standards and spectral libraries.[8]

Causality and Validation: Derivatization is a critical step to enable the analysis of non-volatile metabolites like organic acids by GC-MS. The protocol is validated by the inclusion of internal standards for quantification and the analysis of wild-type and mutant strains to correlate the presence or absence of specific metabolites with genetic modifications.

Protocol 3: Genetic Manipulation of the Camphor Pathway

This section provides a conceptual framework for the genetic manipulation of the cam genes to study their function.

Workflow for Gene Knockout and Complementation:

Heterologous Expression and Purification of CamG:

-

Amplify the camG gene from P. putida genomic DNA using PCR with primers containing appropriate restriction sites.

-

Clone the amplified camG gene into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).[1]

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the His-tagged CamG protein using nickel-affinity chromatography.

-

Verify the purity and size of the protein using SDS-PAGE.

Site-Directed Mutagenesis:

To investigate the role of specific amino acid residues in CamG catalysis, site-directed mutagenesis can be employed.[9] This involves using primers with the desired nucleotide changes to amplify the camG gene in the expression vector, followed by the removal of the parental template DNA. The mutated protein can then be expressed, purified, and its activity assayed as described above.

Regulatory Aspects of the Camphor Pathway

The expression of the cam genes is tightly regulated. The genes encoding the initial enzymes of the pathway are subject to induction by camphor itself.[4] Interestingly, there is also evidence for product induction, where intermediates of the pathway can induce the expression of enzymes that act later in the sequence.[4] Furthermore, feedback repression by downstream metabolites like isobutyryl-CoA has been observed, which can modulate the activity of enzymes such as OTE monooxygenase.[7] These regulatory mechanisms ensure an efficient and controlled degradation of camphor in response to its availability.

Concluding Remarks and Future Directions

The metabolic fate of this compound in Pseudomonas putida is a well-defined pathway up to the formation of Δ²,⁵-3,4,4-trimethylpimelyl-CoA. The subsequent steps leading to isobutyryl-CoA and its integration into central metabolism remain an exciting area for discovery. The experimental approaches outlined in this guide provide a robust framework for researchers to further dissect this fascinating metabolic pathway. Future studies employing a combination of modern -omics techniques, such as transcriptomics, proteomics, and metabolomics, coupled with classical genetic and biochemical methods, will undoubtedly illuminate the remaining enigmatic steps in the complete mineralization of camphor by Pseudomonas putida.

References

- Rheinwald, J. G., Chakrabarty, A. M., & Gunsalus, I. C. (1973). A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida. Proceedings of the National Academy of Sciences, 70(3), 885-889.

- Taylor, D. G., & Trudgill, P. W. (1978). Metabolism of carpet-cleaner fragrances by Pseudomonas putida. Journal of bacteriology, 134(2), 401-411.

- Gunsalus, I. C., & Marshall, V. P. (1971). The camphor plasmid of Pseudomonas putida: a model for the evolution of catabolic diversity. CRC Critical Reviews in Microbiology, 1(3), 291-310.

- Chakrabarty, A. M. (1976). Plasmids in Pseudomonas. Annual review of genetics, 10(1), 7-30.

- Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. Journal of bacteriology, 153(1), 140-152.

- Trudgill, P. W. (1986). Terpenoid metabolism by pseudomonads. In The Bacteria (Vol. 10, pp. 483-525). Academic Press.

- Majeed, A., Majeed, M., Thajuddin, N., Arumugam, S., & Beede, K. (2019). Biotransformation of Curcumin to Calebin-A: A Pharmacologically Important Novel Curcuminoid from Curcuma Species. Applied sciences, 9(12), 2445.

- Cook, T. B., & Pfleger, B. F. (2019). Heterologous expression of natural product biosynthetic gene clusters in Pseudomonas putida. Methods in enzymology, 617, 469-496.

- Estrada, E., & Eguiarte, L. E. (2010). Site-directed mutagenesis identifies a molecular switch involved in copper sensing by the histidine kinase CinS in Pseudomonas putida KT2440. Journal of bacteriology, 192(22), 5949-5957.

- Nelson, K. E., Weinel, C., Paulsen, I. T., Dodson, R. J., Hilbert, H., Martins dos Santos, V. A., ... & Fraser, C. M. (2002). Complete genome sequence and comparative analysis of the metabolically versatile Pseudomonas putida KT2440. Environmental microbiology, 4(12), 799-808.

- Park, S. H., Gauttam, R., Park, J., & Kim, Y. (2022). Development of genetic tools for heterologous protein expression in a pentose-utilizing environmental isolate of Pseudomonas putida. Microbial biotechnology, 15(1), 263-276.

- Wackett, L. P., & Oh, D. J. (1998). (+)-Camphor Degradation Pathway Map.

- Rheinwald, J. G., Chakrabarty, A. M., & Gunsalus, I. C. (1973). A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida. Journal of bacteriology, 116(2), 944-949.

- Lo, C. C., & Lin, C. H. (2014). Cloning, expression and purification of Pseudomonas putida ATCC12633 creatinase. Iranian journal of biotechnology, 12(1), 1.

- Swift, C. L., O'Malley, M. A., & Solomon, K. V. (2021). Untargeted GC-MS Metabolic Profiling of Anaerobic Gut Fungi Reveals Putative Terpenoids and Strain-Specific Metabolites. Journal of Fungi, 7(10), 839.

- Tsang, P. W., & Chen, J. C. (2020). Comparison of the camphor degradation gene clusters between Pseudomonas putida and Pseudomonas sp. TCU-HL1. Journal of basic microbiology, 60(11), 949-958.

- S, S., & S, G. (2016). A comparative GC-MS analysis of bacterial secondary metabolites of Pseudomonas species.

- Martínez-García, E., Aparicio, T., de Lorenzo, V., & Nogales, J. (2014). Genome reduction boosts heterologous gene expression in Pseudomonas putida. Microbial cell factories, 13(1), 1-13.

- Barajas, J. F., Blake-Hedges, J. M., Bailey, C. B., Curran, S., & Keasling, J. D. (2023). Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. ACS Synthetic Biology, 12(12), 3749-3758.

Sources

- 1. Cloning, Expression and Purification of Pseudomonas putida ATCC12633 Creatinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasofscience.org [atlasofscience.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Site-Directed Mutagenesis Identifies a Molecular Switch Involved in Copper Sensing by the Histidine Kinase CinS in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase

This guide provides a comprehensive, technically-grounded framework for the discovery, purification, and detailed characterization of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (EC 6.2.1.38). This enzyme is a critical component in the microbial degradation pathway of camphor, a bicyclic monoterpene.[1][2] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to understand and harness the catalytic potential of this unique synthetase.

Introduction: The Significance of a Niche Enzyme

(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, hereafter referred to as TMOS-CoA synthase, catalyzes the ATP-dependent ligation of [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate (OTE) and Coenzyme A (CoA) to form the corresponding acyl-CoA thioester.[3][4] This reaction is a pivotal step in the catabolism of camphor by soil bacteria such as Pseudomonas putida, channeling the monocyclic intermediate into further metabolism.[1][5]

Understanding this enzyme is not merely an academic exercise. Its ability to act on a sterically hindered cyclopentenylacetic acid derivative makes it a compelling subject for biocatalysis and synthetic biology. The insights gained from its study could inform the engineering of novel synthases for the production of complex chiral molecules, specialty chemicals, and pharmaceutical precursors. This guide provides a robust, field-proven workflow for its comprehensive analysis.

Discovery and Screening: Identifying the Biocatalyst

The discovery of TMOS-CoA synthase is intrinsically linked to the elucidation of the camphor degradation pathway.[1][6] For novel variants or orthologs, a systematic discovery pipeline is essential.

Enrichment and Isolation of Camphor-Metabolizing Microorganisms

The primary logical step is to isolate microorganisms capable of utilizing camphor as a sole carbon source. This is a classic enrichment strategy that selects for organisms possessing the requisite metabolic machinery.

Protocol 1: Enrichment Culture for Camphor Degraders

-

Medium Preparation : Prepare a minimal salts medium (MSM) devoid of any carbon source. Autoclave and cool.

-

Inoculum : Use an environmental sample with a high likelihood of microbial diversity, such as soil from a pine forest or an industrial site with terpene presence.

-

Enrichment : Add the inoculum to the MSM. Introduce camphor as the sole carbon source by placing crystals on the lid of an inverted petri dish or by supplying camphor vapor. This method avoids high aqueous concentrations which can be toxic.[2]

-

Incubation : Incubate at a suitable temperature (e.g., 30°C) with shaking for 7-14 days.

-

Isolation : Plate serial dilutions of the enriched culture onto MSM agar plates with camphor supplied in the vapor phase. Isolate distinct colonies for further screening.

Functional Screening for TMOS-CoA Synthase Activity

Once pure cultures are obtained, a functional screen is required to confirm the presence of the target enzyme activity in cell-free extracts.

Protocol 2: Cell-Free Extract Preparation and Activity Screen

-

Cultivation : Grow isolated strains in liquid MSM with camphor to induce the expression of the camphor degradation pathway enzymes.[2]

-

Cell Lysis : Harvest cells in late-log phase and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using sonication or a French press.[7]

-

Clarification : Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract.

-

Activity Assay : A coupled spectrophotometric assay can be devised. The consumption of ATP can be linked to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. A decrease in absorbance at 340 nm indicates ATP consumption and, therefore, synthase activity.

Caption: Workflow for discovery and screening of TMOS-CoA synthase.

Enzyme Isolation and Purification

The isolation of TMOS-CoA synthase to homogeneity is a prerequisite for detailed biochemical and structural characterization.[8] A multi-step chromatographic purification strategy is typically required.[9][10] The entire process should be conducted at 4°C to maintain enzyme stability.

Protocol 3: Multi-Step Chromatographic Purification

-

Ammonium Sulfate Precipitation : To the clarified cell-free extract, slowly add solid ammonium sulfate to a final saturation of 40-70%. This step serves to concentrate the protein and remove some bulk impurities.[8] Collect the precipitate by centrifugation, and resuspend in a minimal volume of Buffer A (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT).

-

Ion-Exchange Chromatography (IEX) : Load the resuspended sample onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with Buffer A. Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in Buffer A).[8] Collect fractions and assay for TMOS-CoA synthase activity. Pool the active fractions.

-

Hydrophobic Interaction Chromatography (HIC) : Adjust the salt concentration of the pooled IEX fractions with a high concentration of a salt like ammonium sulfate (e.g., 1 M). Load this onto an HIC column (e.g., Phenyl Sepharose) equilibrated with high-salt Buffer A. Elute with a decreasing salt gradient. This separates proteins based on their surface hydrophobicity.

-

Size-Exclusion Chromatography (SEC) : Concentrate the active fractions from HIC and load onto a gel filtration column (e.g., Superdex 200) equilibrated with Buffer A containing a physiological salt concentration (e.g., 150 mM NaCl). This "polishing" step separates proteins based on their hydrodynamic radius and provides an estimate of the native molecular weight.

Table 1: Hypothetical Purification Summary for TMOS-CoA Synthase

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Cell-Free Extract | 1500 | 300 | 0.2 | 100 | 1 |

| Ammonium Sulfate | 450 | 255 | 0.57 | 85 | 2.8 |

| Ion-Exchange | 80 | 210 | 2.63 | 70 | 13.1 |

| Hydrophobic Interaction | 15 | 165 | 11.0 | 55 | 55.0 |

| Size-Exclusion | 5 | 120 | 24.0 | 40 | 120.0 |

One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Caption: A typical multi-step protein purification workflow.

Biochemical and Structural Characterization

With a purified enzyme in hand, its fundamental properties can be elucidated. This phase transitions from isolation to deep mechanistic understanding.[11][12][13]

Enzyme Kinetics

Enzyme kinetics provides quantitative measures of catalytic efficiency and substrate affinity.[14][15]

Protocol 4: Determining Kinetic Parameters

-

Assay Setup : Use the coupled spectrophotometric assay described previously.

-

Substrate Titration : Vary the concentration of one substrate (e.g., OTE) while keeping the others (ATP, CoA) at saturating concentrations.

-

Measure Initial Velocities : For each substrate concentration, measure the initial reaction rate (V₀) from the linear portion of the reaction progress curve.[16]

-

Data Analysis : Plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Repeat for each substrate.

Table 2: Hypothetical Kinetic Parameters for TMOS-CoA Synthase

| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| OTE | 150 | 10.5 | 7.0 x 10⁴ |

| ATP | 250 | 11.2 | 4.5 x 10⁴ |

| Coenzyme A | 80 | 10.8 | 1.35 x 10⁵ |

Biophysical and Structural Characterization

Understanding the physical properties and three-dimensional structure of the enzyme is the final frontier of its characterization.[17][18]

-

Molecular Weight and Subunit Composition : The native molecular weight can be estimated by SEC. The subunit molecular weight is determined by SDS-PAGE. Comparing the two reveals the enzyme's quaternary structure (e.g., monomer, dimer, etc.).[8]

-

Structural Elucidation : The atomic-level structure provides the ultimate mechanistic insight.[19]

-

X-ray Crystallography : Requires obtaining high-quality protein crystals. This remains a gold standard for high-resolution structures.

-

Cryo-Electron Microscopy (Cryo-EM) : A powerful alternative, especially for large or conformationally flexible enzymes that are difficult to crystallize.

-

Caption: Logical flow for the characterization of a purified enzyme.

Conclusion

The comprehensive study of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, from its discovery in camphor-degrading microbes to the elucidation of its atomic structure, represents a complete scientific endeavor. The protocols and strategies detailed in this guide provide a robust framework for researchers to not only isolate and characterize this specific enzyme but also to apply these principles to the discovery of novel biocatalysts. The insights gained will undoubtedly contribute to the expanding toolbox of synthetic biology and green chemistry, enabling the sustainable production of valuable chemicals.

References

-

Wikipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]

-

Seto, H. (2003). Two Distinct Pathways for Essential Metabolic Precursors for Isoprenoid Biosynthesis. PubMed. [Link]

-

Grogan, G. (2018). Dedicated pathway for the degradation of (+)- and (-)-camphor (1) by... ResearchGate. [Link]

-

McGhie, E. J., et al. (1998). The camphor-degradation pathway. ResearchGate. [Link]

-

Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis, 2nd Edition. John Wiley & Sons. [Link]

-

Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. PubMed. [Link]

-

Creative Enzymes. (2024). Unlocking the Secrets of Enzyme Structure: All about Enzyme Structure Characterization Services. PharmiWeb.com. [Link]

-

Willetts, A. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. Atlas of Science. [Link]

-

Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. PNAS. [Link]

-

Willetts, A. (2018). Pathway(s) of (+)- and (−)-camphor degradation in P. putida NCIMB 10007. ResearchGate. [Link]

-

Willetts, A., & Kelly, D. R. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. PubMed Central. [Link]

-

Gauto, D. F., et al. (2019). Structure elucidation of the elusive Enzyme I monomer reveals the molecular mechanisms linking oligomerization and enzymatic activity. PubMed Central. [Link]

-

Doonan, S. (Ed.). (2002). Protein Purification Protocols. ResearchGate. [Link]

-

van Berkel, W. J. H., et al. (2006). Techniques for Enzyme Purification. WUR eDepot. [Link]

-

Heinrich Heine University Düsseldorf. (n.d.). Characterization of new enzymes. Retrieved from [Link]

-

Jeong, J. C., et al. (2014). Biochemical characterization of a novel fibrinolytic enzyme from Cordyceps militaris. PubMed. [Link]

-

Kim, J. S., et al. (2012). Purification and Biochemical Characterization of a Novel Fibrinolytic Enzyme from Culture Supernatant of Cordyceps militaris. ACS Publications. [Link]

-

Pavkov-Keller, T., et al. (2014). Structural and biochemical characterization of two novel enzymes with promiscuous ene-reductase activity. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Enzyme Structure and Function. Retrieved from [Link]

-

Berini, F., et al. (2018). Metagenomics: novel enzymes from non-culturable microbes. FEMS Microbiology Letters. [Link]

-

Biology Discussion. (n.d.). Structure of Enzymes. Retrieved from [Link]

-

ENZYME entry: EC 6.2.1.38. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

-

Alchetron. (2024). (2,2,3 trimethyl 5 oxocyclopent 3 enyl)acetyl CoA synthase. Retrieved from [Link]

-

L-Cárdenas, P., et al. (2024). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. MDPI. [Link]

-

Jetten, M. S., et al. (1991). Isolation and characterization of acetyl-coenzyme A synthetase from Methanothrix soehngenii. PubMed. [Link]

-

Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

-

ScienceDirect. (2019). Isolation and Characterization of Acetyl-CoA Synthetase from Etiolated Radish Seedlings. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetyl-CoA synthetase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

-

Proteopedia. (2024). Acetyl-CoA synthase. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetyl-CoA. Retrieved from [Link]

Sources

- 1. atlasofscience.org [atlasofscience.org]

- 2. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENZYME - 6.2.1.38 (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase [enzyme.expasy.org]

- 4. alchetron.com [alchetron.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. researchgate.net [researchgate.net]

- 10. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Characterization of new enzymes [biochemistry2.hhu.de]

- 12. Biochemical characterization of a novel fibrinolytic enzyme from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 15. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. enzimo.wordpress.com [enzimo.wordpress.com]

- 18. pharmiweb.com [pharmiweb.com]

- 19. solubilityofthings.com [solubilityofthings.com]

biochemical properties of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

An in-depth technical guide on the biochemical properties of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA , an intermediate in safranal biosynthesis.

Introduction

(1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is a pivotal, yet transient, intermediate in the biosynthetic pathway of safranal, the primary aroma component of saffron. Saffron, derived from the dried stigmas of Crocus sativus, is the world's most expensive spice, and its quality is largely determined by the concentration of safranal. Understanding the biochemical properties and enzymatic fate of this acetyl-CoA derivative is crucial for biotechnological approaches aimed at enhancing safranal production and for the development of novel flavor and fragrance compounds.

This guide provides a comprehensive overview of the known biochemical characteristics of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA, its enzymatic synthesis, and proposed downstream metabolic transformations. We will delve into the experimental methodologies for its characterization and provide insights for researchers and professionals in drug development and biotechnology.

Biochemical Genesis and Metabolic Significance

The formation of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is a fascinating example of enzymatic cleavage of carotenoids. It is a product of the oxidative cleavage of β-carotene by a specific carotenoid cleavage dioxygenase, CsCCD2. This reaction is a key step in the generation of the C10 apocarotenoid safranal.

The Safranal Biosynthetic Pathway

The currently accepted pathway begins with the enzymatic cleavage of β-carotene, which yields the highly unstable intermediate (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetaldehyde. This aldehyde is then proposed to be oxidized to its corresponding carboxylic acid, which is subsequently activated to the CoA-thioester, (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA. The final step to produce safranal is thought to involve a deacetylation and subsequent rearrangement, although the precise enzymatic machinery for these latter steps is still under investigation.

Caption: Proposed biosynthetic pathway of safranal from β-carotene.

Physicochemical Properties

While detailed experimental data on the isolated (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is limited due to its transient nature, we can infer some of its key properties based on its structure and the general characteristics of acetyl-CoA esters.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C18H28N7O18P3S | Based on the structure of the acyl group and acetyl-CoA. |

| Molecular Weight | ~851.4 g/mol | Calculated from the molecular formula. |

| Solubility | Water soluble | The phosphate and adenosine moieties of the CoA group confer high aqueous solubility. |

| Stability | Prone to hydrolysis | The thioester bond is susceptible to both enzymatic and non-enzymatic hydrolysis, especially at non-neutral pH. |

| UV-Vis Spectrum | Expected absorbance maxima around 260 nm | Due to the adenine ring in the CoA moiety. The cyclopentenyl group may contribute to a minor absorbance at other wavelengths. |

Experimental Protocols

The study of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA necessitates robust experimental protocols for its enzymatic synthesis and subsequent analysis.

Protocol 1: Enzymatic Synthesis of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA

This protocol describes the in-vitro synthesis of the target molecule using a coupled enzymatic reaction.

Materials:

-

Recombinant CsCCD2 enzyme

-

β-carotene

-

Aldehyde Dehydrogenase (e.g., from Saccharomyces cerevisiae)

-

Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

-

ATP, Coenzyme A (CoA), NAD+

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

Organic solvent for β-carotene (e.g., acetone with a surfactant)

-

Quenching solution (e.g., 10% formic acid)

Procedure:

-

β-Carotene Substrate Preparation: Prepare a stock solution of β-carotene in a minimal amount of acetone containing a surfactant (e.g., Tween 80) to aid in its dispersion in the aqueous reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and NAD+.

-

Enzyme Addition: Add the recombinant CsCCD2, Aldehyde Dehydrogenase, and Acyl-CoA Synthetase to the reaction mixture.

-

Initiation: Start the reaction by adding the β-carotene substrate solution.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours) with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the reaction products by LC-MS/MS to confirm the synthesis of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA.

Caption: Workflow for the enzymatic synthesis of the target acetyl-CoA.

Protocol 2: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of CoA esters.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions. The precursor ion will be the [M+H]+ of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA. Characteristic product ions for CoA esters include those corresponding to the adenosine diphosphate moiety.

Future Directions and Applications

The elucidation of the complete biosynthetic pathway of safranal, including the definitive role and fate of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA, holds significant promise.

-

Metabolic Engineering: Overexpression of the enzymes involved in its synthesis and downstream conversion in microbial or plant systems could lead to enhanced safranal production.

-

Novel Compound Discovery: The cyclopentenyl acetyl-CoA intermediate could serve as a precursor for the chemo-enzymatic synthesis of novel flavor and fragrance compounds.

-

Drug Development: Cyclopentenone-containing molecules have shown a range of biological activities. Understanding the biosynthesis of this natural cyclopentenone precursor could inform the development of new therapeutic agents.

Conclusion

(1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is a critical, albeit elusive, intermediate in the biosynthesis of safranal. While its direct characterization is challenging due to its transient nature, its importance in the generation of saffron's characteristic aroma is undeniable. Further research into the enzymes that metabolize this acetyl-CoA ester will be key to unlocking the full potential of saffron biotechnology and the development of novel bioactive compounds.

References

-

Frusciante, S., et al. (2014). A Carotenoid Cleavage Dioxygenase (CsCCD2) from Crocus sativus is the key enzyme for safranal biosynthesis. FEBS Letters, 588(17), 3073-3081. [Link]

-

Jabalpurwala, F. A., et al. (2008). In vitro studies of the saffron apocarotenoid biosynthetic pathway. Journal of Biological Chemistry, 283(23), 15821-15828. [Link]

An In-depth Technical Guide on the Enzymatic Formation of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a fascinating molecule of interest due to its substituted carbocyclic acyl structure, suggesting its involvement in specialized metabolic pathways, potentially in microbial systems like Pseudomonas putida[1]. While direct literature on its complete biosynthetic pathway is sparse, this guide synthesizes information from analogous, well-characterized enzymatic processes to propose a plausible route of formation. By examining related pathways, such as the biosynthesis of jasmonates and other cyclopentenyl fatty acids, we can infer the key enzymatic steps and requisite experimental approaches for its study. This document serves as a foundational resource, providing both a theoretical framework and practical, field-proven methodologies for researchers aiming to elucidate and harness this unique biosynthetic pathway.

Introduction to this compound

The molecule this compound features a highly substituted cyclopentenone ring coupled to an acetyl-CoA moiety. This structure suggests its role as an activated intermediate in a metabolic pathway, primed for further enzymatic conversion, such as chain elongation in a fatty acid synthase-like system or as a precursor for secondary metabolite synthesis. Acetyl-CoA itself is a central hub in metabolism, involved in the citric acid cycle, fatty acid synthesis, and biosynthesis of numerous other compounds[2][3]. The presence of a trimethylated cyclopentenone ring points towards a specialized pathway, distinct from the more common fatty acid metabolism. Understanding its formation is key to unlocking its potential applications, from novel antibiotics to specialty chemicals.

A Proposed Biosynthetic Pathway

Based on established enzymatic reactions in related pathways, we propose a multi-step enzymatic cascade for the formation of this compound. This hypothetical pathway provides a logical framework for experimental investigation.

Caption: Proposed two-phase biosynthetic pathway.

Phase 1: Formation and Modification of the Cyclopentenone Ring

The initial phase likely involves the cyclization of an acyclic precursor, followed by methylation. This is analogous to the formation of the cyclopentenone ring in jasmonate biosynthesis, which proceeds through the lipoxygenase pathway from polyunsaturated fatty acids[4][5][6].

-

Cyclization: An unknown acyclic precursor is likely acted upon by a cyclase or a synthase to form the core cyclopentenone ring structure. In the case of jasmonates, this is a two-step process involving allene oxide synthase and allene oxide cyclase[5][7]. A similar enzymatic logic can be expected here, although the specific enzymes will likely be unique to this pathway.

-

Methylation: The three methyl groups on the cyclopentenone ring are likely added by one or more S-adenosyl methionine (SAM)-dependent methyltransferases. These enzymes are commonly involved in the biosynthesis of specialized metabolites.

Phase 2: Activation to an Acyl-CoA Thioester

The final step is the activation of the carboxylic acid side chain to its corresponding CoA thioester. This is a thermodynamically unfavorable reaction that is driven by the hydrolysis of ATP and is catalyzed by an acyl-CoA synthetase (also known as an acyl-CoA ligase)[8].

The overall reaction is: (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid + ATP + CoASH ⇌ this compound + AMP + PPi

This activation renders the molecule "ready" for subsequent metabolic transformations[8].

Key Enzyme Classes and Their Mechanistic Relevance

The proposed pathway relies on three key classes of enzymes. Understanding their general characteristics is crucial for their identification, purification, and characterization.

Cyclases/Synthases

These enzymes are responsible for the formation of the carbocyclic ring. The diversity of cyclases is vast, and their mechanisms can vary significantly. In the context of our proposed pathway, the cyclase would likely catalyze an intramolecular condensation reaction.

Methyltransferases

SAM-dependent methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine to a wide variety of acceptor molecules. The presence of three methyl groups on the target molecule suggests the involvement of one or more highly specific methyltransferases.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases are pivotal enzymes that activate fatty acids and other carboxylic acids for metabolism. They typically operate via a two-step mechanism:

-

Acyl-Adenylate Formation: The carboxylic acid substrate reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

-

Thioesterification: The sulfhydryl group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.

The enzyme "(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase" mentioned in the literature would fall into this class[1].

Experimental Protocols

The following section provides detailed, adaptable protocols for the key experiments required to investigate the enzymatic formation of this compound.

Workflow for Enzyme Discovery and Characterization

Sources

- 1. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]

- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 6. poliklinika-harni.hr [poliklinika-harni.hr]

- 7. researchgate.net [researchgate.net]

- 8. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]

An In-Depth Technical Guide to the Structural Characterization of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a key intermediate in the metabolic pathway of certain terpenes, notably in microorganisms such as Pseudomonas putida which utilize camphor.[1] Its complex structure, featuring a reactive thioester linkage and a substituted cyclopentenyl ring, necessitates a multi-faceted analytical approach for unambiguous structural elucidation and characterization. This guide provides a comprehensive framework for the structural analysis of this molecule, detailing the synergistic application of high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. We present not only the requisite experimental protocols but also the underlying scientific rationale, ensuring a robust and validated characterization process. This document is intended to serve as a practical resource for researchers engaged in natural product chemistry, enzymology, and drug discovery involving acyl-CoA thioesters.

Introduction: The Significance of this compound

Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, including the Krebs cycle, fatty acid metabolism, and the biosynthesis of secondary metabolites.[2][3] The title compound, this compound, is of particular interest due to its role in microbial degradation pathways. The enzyme responsible for its synthesis, (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, has been identified in Pseudomonas putida, highlighting its importance in the biotransformation of monoterpenes.[1]

A thorough structural characterization is paramount for several reasons:

-

Enzymatic Studies: To validate enzyme assays and understand enzyme-substrate interactions.

-

Metabolic Engineering: To accurately track metabolic flux and identify pathway intermediates.

-

Drug Development: As a potential precursor or target in the development of novel therapeutics.

This guide outlines a systematic workflow for the isolation, purification, and detailed structural characterization of this intricate molecule.

Physicochemical Properties and Handling Considerations

Acyl-CoA thioesters are notoriously labile, and their stability is a critical consideration throughout the characterization process.

-

Thioester Instability: The high-energy thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.

-

Oxidation: The free sulfhydryl group of any contaminating free CoA can readily oxidize to form disulfides, such as CoA-S-S-glutathione or CoA disulfide.[2] While the acetylated form is less prone to this specific reaction, oxidative degradation of the cyclopentenyl ring is possible.

Best Practices for Sample Handling:

-

Temperature: All purification and analysis steps should be conducted at low temperatures (0-4°C) whenever possible.

-

pH: Maintain acidic to neutral pH (pH 3.5-7.0) to minimize thioester hydrolysis.[4]

-

Inert Atmosphere: For long-term storage or sensitive experiments, degassing solutions and working under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[5][6]

Chromatographic Purification and Analysis

High-performance liquid chromatography is the cornerstone for the purification and quantitative analysis of acyl-CoAs.[7][8] A reversed-phase approach is typically the most effective.

Rationale for Method Selection

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The large CoA moiety imparts significant polarity to the molecule, while the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl group provides a substantial hydrophobic counterpoint. This dual nature makes RP-HPLC an ideal separation technique. A C18 column is the standard choice, offering excellent retention and resolution for a wide range of acyl-CoAs.[7]

UV detection is highly effective due to the strong absorbance of the adenine ring in the CoA molecule at approximately 260 nm.[7]

Experimental Protocol: RP-HPLC

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

-

Mobile Phase A: 75 mM KH₂PO₄, pH adjusted to ~4.5.

-

Mobile Phase B: Acetonitrile.

Protocol:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Dissolve the sample in a small volume of Mobile Phase A.

-

Inject the sample onto the column.

-

Elute with a linear gradient from 5% to 50% Mobile Phase B over 40 minutes.

-

Monitor the elution profile at 260 nm.

-

Collect fractions corresponding to the target peak for further analysis.

Workflow for HPLC Analysis